TCO-PEG2-oxyamine
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Overview
Description
TCO-PEG2-oxyamine is a chemical compound that combines trans-cyclooctene (TCO) and polyethylene glycol (PEG) with an oxyamine functional group. This compound is widely used in bioorthogonal chemistry, particularly in the field of click chemistry, due to its ability to react specifically with tetrazine-tagged biomolecules in an ultrafast manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-oxyamine involves the conjugation of TCO with PEG and an oxyamine group. The oxyamine group can react with an aldehyde to form a reversible oxime bond, which can be reduced to a stable carbon-nitrogen bond . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High purity PEG linkers are used to ensure the consistency and quality of the final product. The process involves rigorous purification steps to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-oxyamine undergoes several types of chemical reactions, including:
Oxidation: The oxyamine group can be oxidized to form oxime derivatives.
Reduction: The oxime bond formed with aldehydes can be reduced to a stable carbon-nitrogen bond.
Substitution: The oxyamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include oxime derivatives, stable carbon-nitrogen bonds, and substituted oxyamine compounds .
Scientific Research Applications
TCO-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in bioconjugation techniques for molecular imaging and cell-based diagnostics.
Medicine: Utilized in the development of targeted drug delivery systems and therapeutic agents.
Industry: Applied in the synthesis of complex molecules and advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of TCO-PEG2-oxyamine involves its ability to react specifically with tetrazine-tagged biomolecules. The cycloaddition reaction between tetrazine and trans-cyclooctene is highly chemoselective and occurs with ultrafast kinetics . This reaction forms a stable bond, allowing for precise labeling and tagging of biomolecules.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-oxyamine: Similar to TCO-PEG2-oxyamine but with a longer PEG chain, providing increased water solubility and reduced aggregation.
TCO-PEG2-oxyamineBoc: Contains a Boc-protected oxyamine group, which can be deprotected under acidic conditions.
Uniqueness
This compound is unique due to its optimal balance of reactivity and stability. The PEG2 spacer provides sufficient flexibility and solubility, while the oxyamine group ensures specific and efficient reactions with aldehydes and ketones .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSDNWMMSWOXRM-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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